molecular formula C13H15ClFNO B8031901 3-Chloro-N-cyclohexyl-5-fluorobenzamide

3-Chloro-N-cyclohexyl-5-fluorobenzamide

Cat. No.: B8031901
M. Wt: 255.71 g/mol
InChI Key: PLYYZEBRHXCRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-cyclohexyl-5-fluorobenzamide is an organic compound with the molecular formula C13H15ClFNO It is a derivative of benzamide, characterized by the presence of a chloro group at the 3-position, a cyclohexyl group at the nitrogen atom, and a fluorine atom at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-cyclohexyl-5-fluorobenzamide typically involves the following steps:

    Nitration: The starting material, 3-chlorobenzamide, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The amino group is replaced by a fluorine atom through a diazotization reaction followed by fluorination using reagents like tetrafluoroboric acid.

    Cyclohexylation: Finally, the amide nitrogen is alkylated with cyclohexyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclohexyl-5-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-Chloro-N-cyclohexyl-5-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-cyclohexyl-5-fluorobenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyclohexyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-cyclohexylbenzamide: Lacks the fluorine atom, which may result in different chemical and biological properties.

    3-Chloro-5-fluorobenzamide: Lacks the cyclohexyl group, affecting its lipophilicity and potential biological activity.

    N-Cyclohexyl-5-fluorobenzamide: Lacks the chloro group, which may alter its reactivity and binding affinity.

Uniqueness

3-Chloro-N-cyclohexyl-5-fluorobenzamide is unique due to the combination of chloro, fluoro, and cyclohexyl substituents, which confer specific chemical reactivity and potential biological activities. This combination of functional groups can enhance the compound’s versatility in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-N-cyclohexyl-5-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYYZEBRHXCRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.